molecular formula C21H30N4O6 B028079 N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide CAS No. 103145-74-0

N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide

Cat. No.: B028079
CAS No.: 103145-74-0
M. Wt: 434.5 g/mol
InChI Key: VVGFLHRPYCTXGJ-IRXDYDNUSA-N
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Description

N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide is a synthetic compound that belongs to the class of peptide derivatives. This compound is characterized by the presence of a carbobenzyloxy group, which serves as a protecting group for the amino acid residues. The compound is often used in peptide synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide typically involves the stepwise coupling of protected amino acids The process begins with the protection of the amino group of proline using a carbobenzyloxy group This is followed by the coupling of proline with leucine and glycine, each protected by appropriate groups to prevent unwanted side reactions

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for precise control over reaction conditions and the sequential addition of amino acids. The use of high-purity reagents and solvents ensures the production of the compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve the use of nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide reactions.

    Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.

    Industry: Utilized in the production of peptide-based materials and as a reagent in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-carbobenzyloxy-prolyl-leucyl-glycine: Lacks the N-hydroxy group but shares similar structural features.

    N-carbobenzyloxy-prolyl-leucyl-alanine: Contains alanine instead of glycine.

    N-carbobenzyloxy-prolyl-leucyl-serine: Contains serine instead of glycine.

Uniqueness

N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide is unique due to the presence of the N-hydroxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and its ability to interact with specific molecular targets.

Properties

IUPAC Name

benzyl 2-[[1-[[2-(hydroxyamino)-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O6/c1-14(2)11-16(19(27)22-12-18(26)24-30)23-20(28)17-9-6-10-25(17)21(29)31-13-15-7-4-3-5-8-15/h3-5,7-8,14,16-17,30H,6,9-13H2,1-2H3,(H,22,27)(H,23,28)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGFLHRPYCTXGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NO)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80340097
Record name Z-Pro-Leu-Gly hydroxamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103145-74-0
Record name Z-Pro-Leu-Gly hydroxamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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